molecular formula C15H14N3O2+ B1217255 Benzenediazonium, 4-(benzoylamino)-2-methoxy-5-methyl- CAS No. 27761-27-9

Benzenediazonium, 4-(benzoylamino)-2-methoxy-5-methyl-

Cat. No.: B1217255
CAS No.: 27761-27-9
M. Wt: 268.29 g/mol
InChI Key: NWJZRZVLSHYKLM-UHFFFAOYSA-O
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Description

Benzenediazonium, 4-(benzoylamino)-2-methoxy-5-methyl- is an organic compound belonging to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (N₂⁺) attached to an aromatic ring. The specific structure of this compound includes a benzoylamino group, a methoxy group, and a methyl group attached to the benzene ring, making it a versatile intermediate in organic synthesis.

Scientific Research Applications

Benzenediazonium, 4-(benzoylamino)-2-methoxy-5-methyl- has several applications in scientific research, particularly in organic synthesis, material science, and medicinal chemistry.

Chemistry:

    Synthesis of Azo Dyes: Used in the preparation of azo dyes through coupling reactions with phenols and aromatic amines.

    Intermediate in Organic Synthesis:

Biology and Medicine:

    Bioconjugation: Utilized in the modification of biomolecules through diazonium coupling reactions, aiding in the development of bioconjugates for diagnostic and therapeutic purposes.

    Drug Development: Investigated for its potential in the synthesis of pharmaceutical compounds with specific biological activities.

Industry:

    Dye Manufacturing: Employed in the production of dyes for textiles, plastics, and inks.

    Material Science: Used in the functionalization of surfaces and the preparation of advanced materials with specific properties.

Mechanism of Action

Target of Action

Benzenediazonium compounds are known to be versatile intermediates in organic synthesis . They can react with a wide range of nucleophiles, making them useful in the synthesis of various aromatic compounds .

Mode of Action

The compound, being a benzenediazonium salt, can undergo a variety of reactions. The diazonium group (-N2+) is a good leaving group, which allows the compound to participate in substitution reactions . For instance, it can undergo Sandmeyer reactions, which are catalyzed by cuprous salts . The diazonium group can also be replaced by a variety of different groups, including hydrogen .

Biochemical Pathways

The versatility of benzenediazonium salts in organic synthesis suggests that they could potentially influence a wide range of biochemical pathways, depending on the specific reactions they undergo and the products formed .

Pharmacokinetics

The properties of benzenediazonium salts in general suggest that they are likely to be rapidly metabolized and excreted .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific reactions it undergoes and the products formed. Given the reactivity of the diazonium group, it is likely that the compound could participate in a variety of reactions, leading to diverse molecular and cellular effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactants could influence the compound’s action, efficacy, and stability. For instance, the formation of arenediazonium salts is typically carried out in cold aqueous solution . Furthermore, the reactions of benzenediazonium salts are often sensitive to temperature and the nature of the solvent .

Preparation Methods

The synthesis of benzenediazonium, 4-(benzoylamino)-2-methoxy-5-methyl- typically involves the diazotization of the corresponding aromatic amine. The process begins with the preparation of the aromatic amine, which is then treated with nitrous acid (generated in situ from sodium nitrite and a mineral acid like hydrochloric acid) to form the diazonium salt. The reaction is usually carried out at low temperatures to maintain the stability of the diazonium compound.

Synthetic Route:

    Aromatic Amine Preparation: The starting material, 4-(benzoylamino)-2-methoxy-5-methylaniline, is synthesized through the acylation of 4-amino-2-methoxy-5-methylaniline with benzoyl chloride.

    Diazotization: The aromatic amine is dissolved in an acidic solution, and sodium nitrite is added slowly to generate nitrous acid in situ. The reaction mixture is kept at low temperatures (0-5°C) to form the diazonium salt.

Industrial Production Methods: In industrial settings, the diazotization process is scaled up using continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the diazonium salt.

Chemical Reactions Analysis

Benzenediazonium, 4-(benzoylamino)-2-methoxy-5-methyl- undergoes various chemical reactions, including substitution, coupling, and reduction reactions.

Types of Reactions:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides through Sandmeyer reactions. For example, treatment with copper(I) chloride results in the formation of the corresponding chloro compound.

    Coupling Reactions: The diazonium compound can undergo azo coupling with phenols or aromatic amines to form azo dyes. This reaction is typically carried out in alkaline conditions.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine using reducing agents like sodium sulfite.

Common Reagents and Conditions:

    Substitution: Copper(I) chloride, copper(I) bromide, potassium iodide.

    Coupling: Phenols, aromatic amines, alkaline conditions.

    Reduction: Sodium sulfite, acidic conditions.

Major Products:

    Substitution: Aryl halides, phenols, nitriles.

    Coupling: Azo dyes.

    Reduction: Aromatic amines.

Comparison with Similar Compounds

    Benzenediazonium Chloride: A simpler diazonium salt used in similar substitution and coupling reactions.

    4-Nitrobenzenediazonium Tetrafluoroborate: A diazonium compound with an electron-withdrawing nitro group, affecting its reactivity and stability.

    2,4,6-Trimethylbenzenediazonium Chloride: A diazonium salt with multiple methyl groups, influencing its steric and electronic properties.

Uniqueness:

    Functional Groups: The presence of benzoylamino, methoxy, and methyl groups in benzenediazonium, 4-(benzoylamino)-2-methoxy-5-methyl- provides unique reactivity and selectivity in chemical reactions.

    Applications: Its specific structure makes it particularly useful in the synthesis of complex organic molecules and advanced materials.

Properties

IUPAC Name

4-benzamido-2-methoxy-5-methylbenzenediazonium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-10-8-13(18-16)14(20-2)9-12(10)17-15(19)11-6-4-3-5-7-11/h3-9H,1-2H3/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWJZRZVLSHYKLM-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)[N+]#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N3O2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14726-28-4 (tetrachlorozincate), 97-40-5 (chloride)
Record name Fast violet B
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DSSTOX Substance ID

DTXSID60865394
Record name Benzenediazonium, 4-(benzoylamino)-2-methoxy-5-methyl-
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Molecular Weight

268.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27761-27-9
Record name 4-(Benzoylamino)-2-methoxy-5-methylbenzenediazonium
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Benzenediazonium, 4-(benzoylamino)-2-methoxy-5-methyl-
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Record name Benzenediazonium, 4-(benzoylamino)-2-methoxy-5-methyl-
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Record name 4-(phenylcarboxamido)-2-methoxy-5-methylbenzenediazonium chloride
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